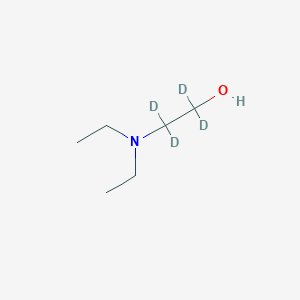
N,N-Diethylethanol-1,1,2,2-D4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethylethanol-1,1,2,2-D4-amine is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula for this compound is C6H11D4NO, and it has a molecular weight of 121.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylethanol-1,1,2,2-D4-amine typically involves the deuteration of N,N-Diethylethanolamine. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic exchange processes. These processes are designed to maximize the yield and purity of the deuterated compound. The use of specialized catalysts and reactors ensures efficient deuterium incorporation while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethylethanol-1,1,2,2-D4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethylethanol-1,1,2,2-D4-amine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications .
Wirkmechanismus
The mechanism of action of N,N-Diethylethanol-1,1,2,2-D4-amine involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium atoms can alter the compound’s kinetic isotope effects, leading to changes in reaction rates and pathways. These effects are particularly useful in studying reaction mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethylethanolamine: The non-deuterated version of N,N-Diethylethanol-1,1,2,2-D4-amine.
N,N-Dimethylethanolamine: A similar compound with methyl groups instead of ethyl groups.
N,N-Diethyl-2-aminoethanol: Another related compound with a different substitution pattern .
Uniqueness
This compound is unique due to its deuterium content, which provides distinct spectroscopic properties and increased stability. These characteristics make it particularly valuable in research applications where precise measurements and stability are crucial .
Eigenschaften
Molekularformel |
C6H15NO |
|---|---|
Molekulargewicht |
121.21 g/mol |
IUPAC-Name |
1,1,2,2-tetradeuterio-2-(diethylamino)ethanol |
InChI |
InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3/i5D2,6D2 |
InChI-Schlüssel |
BFSVOASYOCHEOV-NZLXMSDQSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])O)N(CC)CC |
Kanonische SMILES |
CCN(CC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



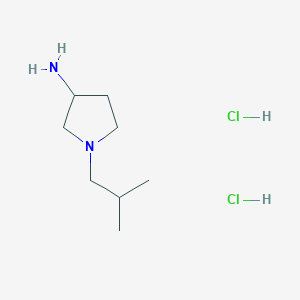


![Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14031812.png)
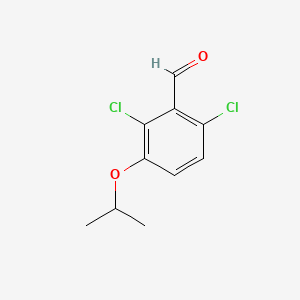
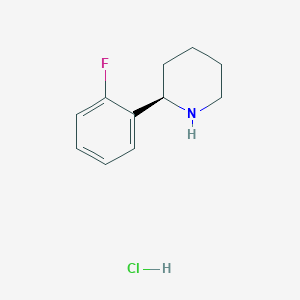
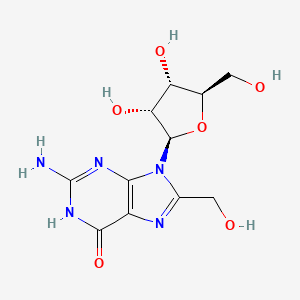
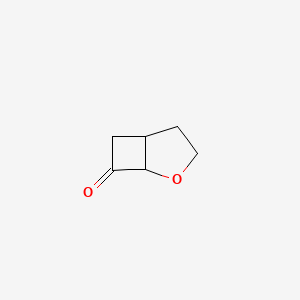
![3-Azabicyclo[4.1.0]heptan-5-OL hcl](/img/structure/B14031837.png)


![N,N-Diethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B14031886.png)
![2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol](/img/structure/B14031889.png)
